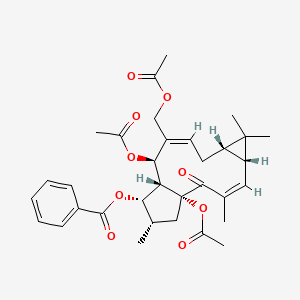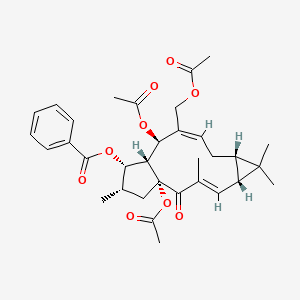
Euphorbia factor L7b
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Euphorbia factor L7b is a diterpenoid compound isolated from the seeds of the Euphorbia lathyris plant. This compound has garnered significant attention due to its potent biological activities, particularly its inhibitory effects on the growth and proliferation of various cancer cell lines . This compound is a member of the lathyrane-type diterpenes, which are known for their complex structures and diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Euphorbia factor L7b primarily involves extraction from the seeds of Euphorbia lathyris. The seeds are subjected to solvent extraction, typically using ethanol, followed by column chromatography to isolate the compound in high purity . The extraction process involves several steps:
Solvent Extraction: The seeds are ground and soaked in ethanol to extract the diterpenoids.
Column Chromatography: The crude extract is subjected to column chromatography using silica gel to separate this compound from other compounds.
Crystallization: The purified compound is then crystallized to obtain this compound in solid form.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatography columns to handle bulk quantities of plant material. The goal is to maximize yield and purity while minimizing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Euphorbia factor L7b undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Euphorbia factor L7b has a wide range of scientific research applications:
Chemistry: The compound is used as a model molecule for studying the reactivity and synthesis of diterpenoids.
Biology: this compound is investigated for its effects on cell growth, apoptosis, and signal transduction pathways.
Industry: this compound is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Euphorbia factor L7b involves several molecular targets and pathways:
Induction of Apoptosis: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Inhibition of Signal Transduction: This compound inhibits key signaling pathways, such as the IL-6/STAT3 pathway, which is crucial for cancer cell survival and proliferation.
Topoisomerase Inhibition: The compound impedes the activity of topoisomerase II, an enzyme essential for DNA replication and cell division.
Vergleich Mit ähnlichen Verbindungen
Euphorbia factor L7b is compared with other similar compounds, such as:
Euphorbia factor L2: Another lathyrane-type diterpene with similar biological activities.
Euphorbia factor L3: Known for its inhibitory effects on various pathogens.
Euphorbia factor L8: Exhibits anticancer properties similar to this compound.
Uniqueness
This compound stands out due to its potent anticancer activity and its ability to target multiple signaling pathways simultaneously. This makes it a valuable compound for developing new therapeutic agents.
Eigenschaften
Molekularformel |
C33H40O9 |
|---|---|
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
[(1R,3E,5R,7S,9Z,11R,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate |
InChI |
InChI=1S/C33H40O9/c1-18-15-26-25(32(26,6)7)14-13-24(17-39-20(3)34)29(40-21(4)35)27-28(41-31(38)23-11-9-8-10-12-23)19(2)16-33(27,30(18)37)42-22(5)36/h8-13,15,19,25-29H,14,16-17H2,1-7H3/b18-15+,24-13-/t19-,25-,26+,27+,28-,29-,33+/m0/s1 |
InChI-Schlüssel |
ARUXHDLPKVRONO-OQMOLIDASA-N |
Isomerische SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](/C(=C\C[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)/COC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-3-{[4-(2-chloroacetamido)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene}-N-[(1R)-1-(4-fluorophenyl)ethyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B10831633.png)
![4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10831650.png)
![[1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831659.png)
![(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1(1),(1).0(3),]hexacosa-10,12,14(26),16,18-pentaen-6-yl (2S)-2-(N-methyl-4-sulfanylpentanamido)propanoate](/img/structure/B10831661.png)
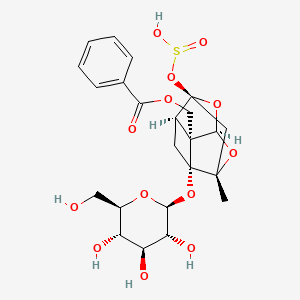

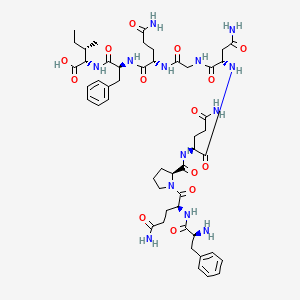
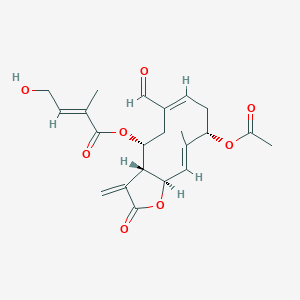
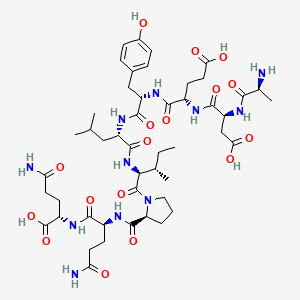
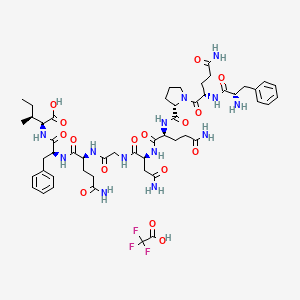
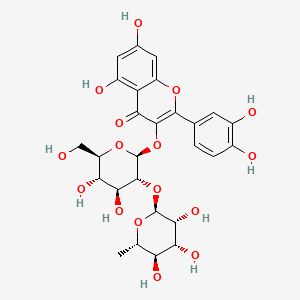
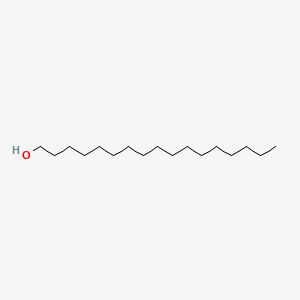
![N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B10831723.png)
